
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide is a chemical compound with the molecular formula C15H17NO2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a naphthalene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions at 50°C. This method yields the desired compound in high purity and yield . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired scale and purity of the final product. The use of solvent-free conditions and efficient catalysts like Zn(ClO4)2·6H2O and Cu(OTf)2 ensures high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-carboxamide derivatives.
Scientific Research Applications
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases like HIV and cancer.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and naphthalene ring play crucial roles in its binding to target proteins and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-tert-Butyl-N-hydroxybenzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-tert-Butyl-N-hydroxyphenylacetamide: Contains a phenyl group and an acetamide moiety.
N-tert-Butyl-N-hydroxyaniline: Features an aniline group instead of a carboxamide group.
These compounds share some chemical properties but differ in their specific applications and biological activities. This compound is unique due to its naphthalene ring, which imparts distinct chemical and biological properties.
Properties
| 113443-61-1 | |
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-tert-butyl-N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)16(18)14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,18H,1-3H3 |
InChI Key |
IHZNWRYMJLLZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


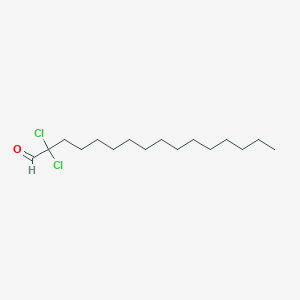
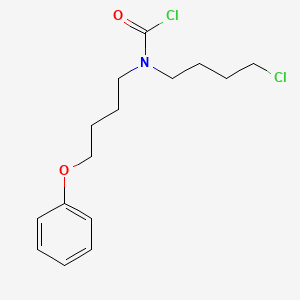
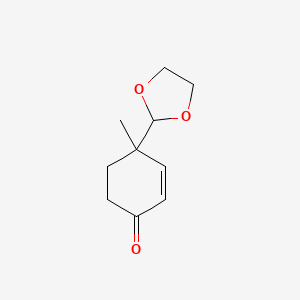
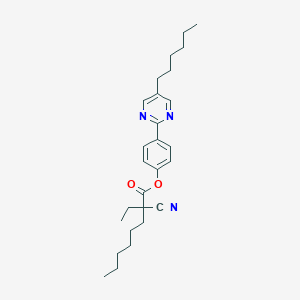
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

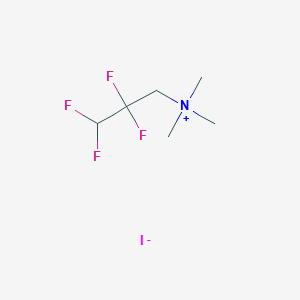
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
